N-[3-(methoxymethyl)phenyl]-10H-phenothiazine-10-carboxamide
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Description
“N-[3-(methoxymethyl)phenyl]-10H-phenothiazine-10-carboxamide” is a complex organic compound. It appears to contain a phenothiazine core, which is a tricyclic compound that consists of two benzene rings joined by a sulfur and nitrogen atom . The compound also has a carboxamide group attached to the phenothiazine core and a methoxymethylphenyl group attached via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would have a three-ring core structure (from the phenothiazine), with additional functional groups attached. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
Phenothiazines are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic aromatic substitution reactions . The carboxamide and methoxymethylphenyl groups may also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3-(methoxymethyl)phenyl]phenothiazine-10-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-14-15-7-6-8-16(13-15)22-21(24)23-17-9-2-4-11-19(17)26-20-12-5-3-10-18(20)23/h2-13H,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVNJXGUIFSDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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